Pentafluorophenyl 2-fluoroprop-2-enoate
Description
Pentafluorophenyl 2-fluoroprop-2-enoate is a fluorinated ester compound characterized by a pentafluorophenyl (C₆F₅) group attached to a 2-fluoroprop-2-enoate moiety. The structure comprises an electron-deficient α,β-unsaturated ester, where the fluorine substituents on both the aromatic ring and the propenoate backbone enhance its electrophilicity and thermal stability.
Properties
CAS No. |
114589-63-8 |
|---|---|
Molecular Formula |
C9H2F6O2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C9H2F6O2/c1-2(10)9(16)17-8-6(14)4(12)3(11)5(13)7(8)15/h1H2 |
InChI Key |
BMCZFRLMABFVMN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Pentafluorophenyl 2-fluoroprop-2-enoate can be synthesized by reacting pentafluorophenol with acrylic acid under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Pentafluorophenyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Diels-Alder Reactions: The compound can participate in Diels-Alder reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentafluorophenyl 2-fluoroprop-2-enoate has several scientific research applications:
Chemistry: It is used as a crosslinking agent and a monomer in polymer synthesis.
Biology: The compound is utilized in enzyme immobilization and protein mimicry studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of coatings and other materials
Mechanism of Action
The mechanism of action of pentafluorophenyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or proteins, altering their activity. The compound’s fluorinated aromatic structure allows it to participate in various chemical reactions, influencing its behavior and effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
A comparative analysis of structurally related fluorinated propenoate esters reveals distinct substitution patterns and functional group effects:
Reactivity and Stability
- Electrophilicity: The 2-fluoro substituent on the propenoate moiety in this compound increases the electron-withdrawing nature of the α,β-unsaturated ester, enhancing reactivity in Michael additions or radical polymerizations compared to non-fluorinated analogs. This contrasts with ’s compound, where a hydroxyl group introduces nucleophilic character .
- Thermal Stability: The pentafluorophenyl group improves thermal resistance, as seen in PC61BPF, which suppresses aggregation in polymer solar cells at 130°C . Similar stabilization mechanisms may apply to this compound in high-temperature applications.
- Solubility: Perfluoroalkylsulfonyl propenoates () exhibit higher hydrophobicity than aromatic fluorinated esters, making them suitable for non-polar matrices. This compound’s solubility likely balances polar (ester) and non-polar (fluorinated aryl) regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
